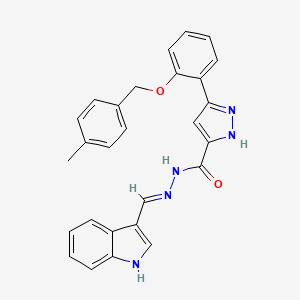

N'-((1H-Indol-3-yl)methylene)-3-(2-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide

Description

N'-((1H-Indol-3-yl)methylene)-3-(2-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide (hereafter referred to by its full systematic name) is a synthetic heterocyclic compound featuring a pyrazole core substituted with an indole-derived hydrazide moiety and a 4-methylbenzyloxy-phenyl group. Its molecular formula is C₂₇H₂₃N₅O₂ (molecular mass: 449.514 g/mol), and it is structurally characterized by:

Properties

Molecular Formula |

C27H23N5O2 |

|---|---|

Molecular Weight |

449.5 g/mol |

IUPAC Name |

N-[(E)-1H-indol-3-ylmethylideneamino]-3-[2-[(4-methylphenyl)methoxy]phenyl]-1H-pyrazole-5-carboxamide |

InChI |

InChI=1S/C27H23N5O2/c1-18-10-12-19(13-11-18)17-34-26-9-5-3-7-22(26)24-14-25(31-30-24)27(33)32-29-16-20-15-28-23-8-4-2-6-21(20)23/h2-16,28H,17H2,1H3,(H,30,31)(H,32,33)/b29-16+ |

InChI Key |

ABSAKSOINPGFJA-MUFRIFMGSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)COC2=CC=CC=C2C3=NNC(=C3)C(=O)N/N=C/C4=CNC5=CC=CC=C54 |

Canonical SMILES |

CC1=CC=C(C=C1)COC2=CC=CC=C2C3=NNC(=C3)C(=O)NN=CC4=CNC5=CC=CC=C54 |

Origin of Product |

United States |

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced using hydrogenation techniques or reducing agents like sodium borohydride.

Substitution: Electrophilic substitution reactions can occur on the indole ring, often facilitated by catalysts or acidic conditions.

Condensation: The hydrazide group can participate in condensation reactions with aldehydes or ketones to form hydrazones.

Scientific Research Applications

N'-((1H-Indol-3-yl)methylene)-3-(2-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound featuring an indole moiety, a pyrazole ring, and a phenolic ether. It has a molecular formula of C27H23N5O2 and a molecular weight of approximately 449.5 g/mol. The compound also contains a hydrazide functional group, which is known for potential biological activities.

Scientific Research Applications

This compound and related compounds have potential applications spanning several fields. Interaction studies are crucial to understand how this compound interacts with biological macromolecules. Its potential pharmacological effects include assessing biological activity using computer-aided prediction models, which analyze structure-activity relationships to identify possible therapeutic applications.

Several compounds share structural similarities with this compound.

- 4-Methylbenzylidene hydrazone Contains hydrazone linkage and has antimicrobial activity.

- Indomethacin Contains an indole structure with carboxylic acid and has anti-inflammatory properties.

- Pyrazolo[3,4-b]quinolinone Contains a pyrazole ring fused with quinoline and has antitumor properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. The hydrazide group can form stable complexes with metal ions, influencing biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituents on the pyrazole, indole, or aryloxy groups, leading to variations in physicochemical properties and bioactivity. Below is a detailed comparison with key analogs:

N′-(5-Bromo-2-oxoindol-3-yl)-3-[4-[(4-methylphenyl)methoxy]phenyl]-1H-pyrazole-5-carbohydrazide

- Structural Differences :

- Increased molecular weight (M = 543.36 g/mol) may reduce solubility compared to the parent compound .

(E)-N-((1H-Indol-3-yl)methylene)-3-(2-((4-chlorobenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide

- Structural Differences :

- The 4-methylbenzyl group is replaced with a 4-chlorobenzyl moiety.

- Impact: The chlorine atom increases electronegativity and may enhance halogen bonding with biological targets (e.g., ERAP1, a human endoplasmic reticulum aminopeptidase) . Molecular mass increases to 469.92 g/mol, with a slight reduction in lipophilicity (Cl vs. CH₃) .

N-Acetyl-3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide

- Structural Differences :

- A pyrazolo[3,4-b]pyridine core replaces the pyrazole ring.

- An acetyl group substitutes the indole-hydrazide moiety.

- Reduced hydrogen-bonding capacity due to the acetyl group may lower enzyme inhibitory activity compared to the parent compound .

3,5-Diphenyl-1H-pyrazole Derivatives with Antipyretic Activity

- Structural Differences :

- Lack the indole-hydrazide moiety; instead, substituted with aryl amines or dihydropyrimidines .

- Impact: These derivatives exhibit antipyretic and anti-inflammatory activity in rodent models, attributed to COX-2 inhibition.

Data Table: Key Structural and Physicochemical Comparisons

Research Findings and Implications

- Synthetic Accessibility: The parent compound and its analogs are synthesized via Schiff base condensation (e.g., refluxing 3-amino-pyrazolone with indole-3-carboxaldehyde in ethanol/triethylamine) . Modifications like bromination or chlorination require additional steps (e.g., electrophilic substitution) .

- Biological Relevance :

- Crystallographic Data : Structural characterization of similar compounds relies on SHELXL/SHELXTL for refinement, ensuring accurate stereochemical assignments .

Biological Activity

N'-((1H-Indol-3-yl)methylene)-3-(2-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound notable for its diverse biological activities. This article explores its biological activity, synthesis, structural features, and potential therapeutic applications based on current research findings.

Structural Overview

The molecular formula of this compound is C27H23N5O2, with a molecular weight of approximately 449.5 g/mol. The compound features an indole moiety, a pyrazole ring, and a phenolic ether substituent, contributing to its unique biological properties .

Synthesis Methods

The synthesis of this compound typically involves multiple steps, including the formation of the indole and pyrazole structures followed by the introduction of the hydrazide functional group. Various synthetic routes have been explored to optimize yield and purity, often employing hydrazinolysis reactions .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer), BGC823 (gastric cancer), and BT474 (breast cancer). Notably, some derivatives showed more potent antiproliferative activity than the standard drug 5-fluorouracil .

Antimicrobial Activity

The compound has also shown promising antimicrobial activity. Its structure allows for interactions with microbial enzymes or membranes, potentially leading to bactericidal effects. Comparative studies with similar compounds suggest that the presence of the indole ring enhances its antimicrobial efficacy .

Anti-inflammatory Effects

Given the structural similarities to known anti-inflammatory agents like celecoxib, this compound is hypothesized to possess anti-inflammatory properties. Preliminary studies indicate that it may inhibit inflammatory pathways, suggesting therapeutic potential in treating inflammatory diseases .

Research Findings and Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.